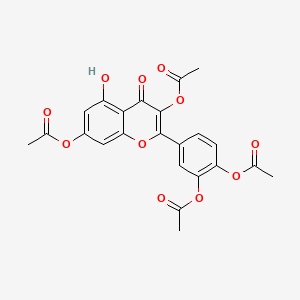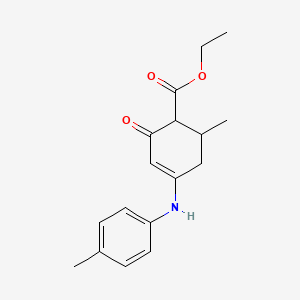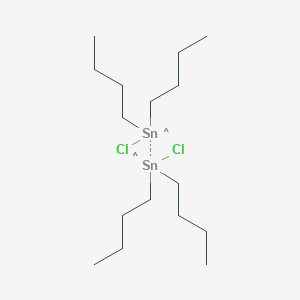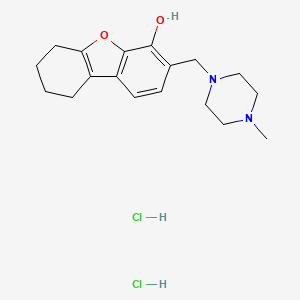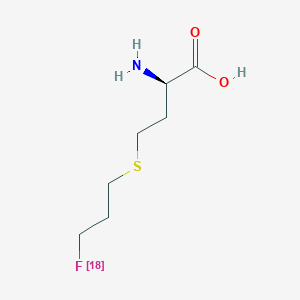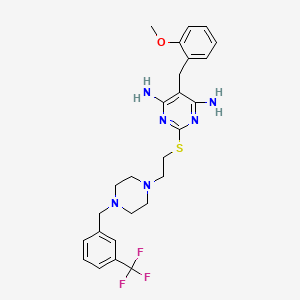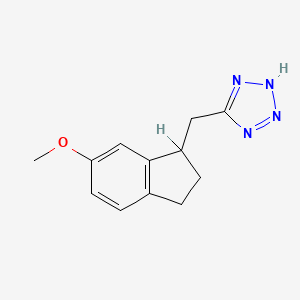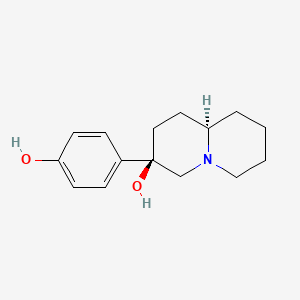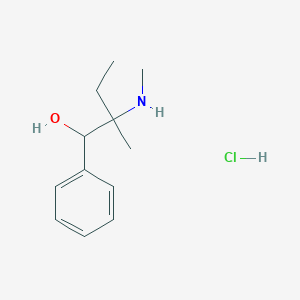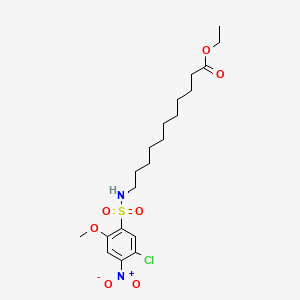
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate is a complex organic compound with a variety of applications in scientific research It is characterized by its unique structure, which includes a sulfonylamino group attached to a long undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride with 11-aminoundecanoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylamino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted compounds.
Scientific Research Applications
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s long undecanoate chain allows it to integrate into lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate can be compared with similar compounds such as:
- Ethyl 11-(((5-bromo-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
- Ethyl 11-(((5-chloro-2-ethoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
CAS No. |
85844-56-0 |
|---|---|
Molecular Formula |
C20H31ClN2O7S |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 11-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C20H31ClN2O7S/c1-3-30-20(24)12-10-8-6-4-5-7-9-11-13-22-31(27,28)19-14-16(21)17(23(25)26)15-18(19)29-2/h14-15,22H,3-13H2,1-2H3 |
InChI Key |
URWHOGKGPCDZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


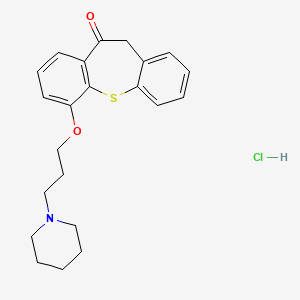
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
